(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
Overview
Description
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups like tert-butyl can be introduced to protect sensitive functional groups during the synthesis and later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halides, ethers.
Scientific Research Applications
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-tert-Butyl 6,7-dihydroxyisoquinoline-2(1H)-carboxylate: Similar structure but lacks the octahydro component.
(4aS,8aR)-tert-Butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2(1H)-carboxylate: Similar structure but with fewer hydrogen atoms.
Uniqueness
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and tert-butyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLPYQYHVZXYLU-JYBOHDQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(C(C[C@H]2C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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